A-Methyldigoxin

Description

Evolution of Cardiac Glycoside Research Leading to A-Methyldigoxin Development

The therapeutic use of plants containing cardiac glycosides dates back to ancient times, with records of squill (Drimia maritima) being used for medicinal purposes found in the Ebers Papyrus. thieme-connect.com The scientific journey of cardiac glycosides began in earnest in the 18th century with the work of the English physician William Withering, who in 1785 published his findings on the use of the foxglove plant, Digitalis purpurea, for treating dropsy (edema associated with heart failure). thieme-connect.comnih.gov This marked a significant milestone in cardiovascular medicine. researchgate.net

Throughout the 19th and 20th centuries, research intensified, leading to the isolation of active compounds like digoxin (B3395198) from Digitalis lanata. nih.gov A pivotal moment in understanding the mechanism of action of these compounds came in 1965 when Kurt Repke identified the Na+/K+-ATPase ion pump as their molecular target. thieme-connect.com This discovery provided a scientific basis for their cardiotonic effects and paved the way for more targeted research. thieme-connect.commdpi.com As the understanding of structure-activity relationships grew, so did the interest in creating semi-synthetic derivatives to improve upon the properties of naturally occurring cardiac glycosides. researchgate.net This era of research focused on modifying the chemical structure of compounds like digoxin to enhance their pharmacological profiles, which directly led to the development of this compound.

Rationale for this compound Investigation within the Cardiac Glycoside Class

The primary impetus for the investigation of this compound, also known as medigoxin, was the desire to create a cardiac glycoside with a more favorable pharmacokinetic profile than its parent compound, digoxin. wikipedia.org Digoxin exhibits variable and incomplete absorption from the gastrointestinal tract, which can lead to unpredictable therapeutic effects. nih.gov The development of this compound, which differs from digoxin only by the presence of an O-methyl group on the terminal monosaccharide, was a direct attempt to overcome this limitation. wikipedia.orgncats.io

The scientific rationale was based on the hypothesis that this structural modification would lead to increased lipophilicity, thereby enhancing its absorption and bioavailability. nih.govpnas.org Preclinical studies were designed to test this hypothesis by comparing the absorption rates and plasma concentrations of this compound and digoxin. The goal was to develop a cardiac glycoside that was more rapidly and completely absorbed, leading to more predictable and reliable clinical outcomes. nih.govnih.gov

Overview of this compound's Significance in Preclinical Pharmacological Research

Preclinical research plays a crucial role in drug development by evaluating the efficacy, safety, and pharmacokinetic properties of a new chemical entity before human trials. integralbiosciences.comwikipedia.org In the case of this compound, preclinical studies were instrumental in demonstrating its improved pharmacokinetic properties compared to digoxin. These studies, conducted both in vitro (in a laboratory setting) and in vivo (in living organisms), provided the foundational data on its absorption, distribution, metabolism, and excretion (ADME). verywellhealth.com

In vivo studies in animal models and healthy human volunteers were particularly significant. They confirmed that this compound is absorbed more rapidly and has a higher bioavailability than digoxin. nih.govnih.gov For instance, studies showed that peak plasma levels of this compound were reached significantly faster than those of digoxin. nih.gov This rapid absorption was a key finding that highlighted its potential advantages.

Furthermore, preclinical biotransformation studies investigated how the body metabolizes this compound. qps.com These studies are essential for understanding the complete lifecycle of a drug within the body. The data from these preclinical investigations were critical for establishing the initial safety and efficacy profile of this compound and justifying its progression into clinical development. integralbiosciences.com

Interactive Data Tables

Comparison of Plasma Levels of Medigoxin and Digoxin

| Time After Oral Dose | Medigoxin Plasma Level (ng/mL) | Digoxin Plasma Level (ng/mL) |

| 15-30 min | Peak Level | - |

| 45-75 min | - | Peak Level |

Data derived from a comparative study in fasting volunteer subjects. nih.gov

Urinary Excretion and Bioavailability Comparison

| Parameter | Medigoxin | Digoxin |

| Relative Bioavailability Ratio | 1.6 : 1 | 1 : 1 |

| Urinary Elimination | Less than Digoxin | More than Medigoxin |

Data from a comparative study suggesting medigoxin undergoes more metabolism and/or hepato-biliary elimination. nih.gov

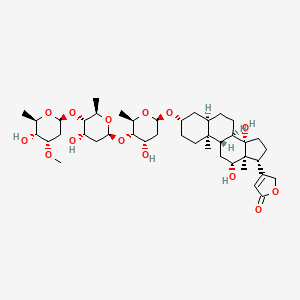

Structure

2D Structure

Properties

Molecular Formula |

C42H66O14 |

|---|---|

Molecular Weight |

795.0 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C42H66O14/c1-20-37(47)31(49-6)18-36(51-20)56-39-22(3)53-35(17-30(39)44)55-38-21(2)52-34(16-29(38)43)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(45)41(5)26(10-12-42(27,41)48)23-13-33(46)50-19-23/h13,20-22,24-32,34-39,43-45,47-48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 |

InChI Key |

JMBCGBLJEROJPQ-PEQKVOOWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of A Methyldigoxin

Biosynthetic Precursors and Analogues of A-Methyldigoxin

The biosynthesis of cardiac glycosides, such as digoxin (B3395198) and its methylated derivative α-methyldigoxin, is a complex process that has been the subject of extensive research. While the complete pathway is still being fully elucidated, studies have identified key precursors and analogues.

Radiolabeling studies have suggested that cholesterol is a primary precursor for the synthesis of digoxin. nih.gov However, this has been a point of contention as cholesterol is a minor sterol in plants. nih.gov More recent research points towards other phytosterols, such as campesterol, stigmasterol, and sitosterol, as potential precursors for digoxin biosynthesis. nih.gov The initial step in the pathway is believed to be the cleavage of a sterol by a cytochrome P450 side-chain cleavage enzyme (P450scc) to produce pregnenolone (B344588). nih.gov This pregnenolone then undergoes a series of nine enzyme-catalyzed reactions to form digoxigenin (B1670575), the aglycone of digoxin. nih.gov

The sugar moiety of digoxin, a tridigitoxose, is attached to the steroid nucleus at the C3 position. medcentral.com This sugar component plays a crucial role in the molecule's activity by influencing its solubility, absorption, and distribution. nih.gov Analogues of digoxin can be created by modifying this sugar portion. For instance, various synthetic analogues of digitoxin (B75463), a closely related cardiac glycoside, have been developed by altering the chemical structure of its saccharide moiety. researchgate.net

Chemical Synthesis Methodologies for this compound and Related Compounds

The chemical synthesis of α-methyldigoxin and its related compounds primarily involves the selective modification of the parent molecule, digoxin.

Monomethylation of Digoxin at the 4"'-OH Position

The synthesis of α-methyldigoxin is achieved through the selective monomethylation of digoxin at the 4"'-hydroxyl group of the terminal digitoxose (B191001) sugar. google.com This reaction must be carefully controlled to prevent methylation at other hydroxyl groups on the digoxin molecule. One patented method describes the methylation of digoxin using dimethyl sulfate (B86663) in a solvent mixture of dimethylformamide and toluene. google.com This process is carried out in the presence of a basic strontium compound, such as strontium hydroxide (B78521) octahydrate, and at a controlled temperature range of -15°C to 15°C. google.com The crude product, which may contain unreacted digoxin and other methylated byproducts like β-methyldigoxin and dimethyldigoxin, is then purified. google.com Purification techniques include multiplicative partitioning and column chromatography on silica (B1680970) gel. google.com

Role of Catalysts and Solvent Systems in this compound Synthesis

The choice of catalysts and solvent systems is critical for achieving high selectivity and yield in the synthesis of α-methyldigoxin. In the previously mentioned patented process, a basic strontium compound acts as a catalyst for the methylation reaction. google.com The use of an inert inorganic adsorbent, such as oxides, silicates, or phosphates of magnesium, calcium, aluminum, silicon, or titanium, can also be employed. google.com

The solvent system, a mixture of dimethylformamide and toluene, is designed to facilitate the reaction and control its selectivity. google.com The use of solvent-free conditions has also been explored in related organic reactions, such as the aza-Michael addition, to promote green chemistry. organic-chemistry.org In some synthetic approaches for digoxin derivatives, solvents like methanol (B129727) and tetrahydrofuran (B95107) (THF) are used in the presence of a base like anhydrous potassium carbonate. tandfonline.com The choice of solvent can significantly influence reaction rates and product yields. organic-chemistry.org

Strategies for this compound Derivatization and Analogue Creation

The derivatization of α-methyldigoxin and the creation of its analogues often involve modifications to the digoxin molecule, either at the steroid core or the sugar moiety. These strategies aim to develop new compounds with potentially improved properties.

One common approach involves the periodate (B1199274) cleavage of the terminal digitoxose ring of digoxin, followed by reaction with various amines. google.comnih.gov This method has been used to synthesize a series of perhydro-1,4-oxazepine derivatives of digoxin. pnas.org Another strategy focuses on creating derivatives with substitutions on the lactone ring, such as γ-benzylidene digoxin derivatives. tandfonline.com

The synthesis of novel cardiac glycoside analogues can also be achieved through glycosylation reactions. researchgate.net For example, a gold-catalyzed glycosylation reaction has been used to create 3-aminosugar analogues of digitoxin and digoxin. researchgate.net This highlights the potential for developing a diverse range of analogues by varying the glycosyl donor. researchgate.net

Stereochemical Considerations in this compound Synthesis

The synthesis of α-methyldigoxin and its analogues requires careful control of stereochemistry, as the biological activity of these compounds is highly dependent on their three-dimensional structure. The parent molecule, digoxin, has a specific stereochemistry with an A/B-cis-B/C-trans-C/D-cis steroid nucleus. tandfonline.com

During synthetic modifications, it is crucial to maintain or control the stereochemistry at various chiral centers. For instance, in the synthesis of diterpenic analogues of cardenolides, the stereoselective hydroboration of a double bond was a key step to achieve the desired stereochemistry at C-14. tandfonline.com The introduction of bulky substituents can be used to direct the stereochemical outcome of a reaction. tandfonline.com

In the synthesis of sugar-modified analogues, stereoselective glycosylation methods are employed to ensure the correct anomeric configuration of the sugar linkage. researchgate.net For example, gold(I)-catalyzed glycosylation has been shown to be effective in the synthesis of glycoconjugates with acid-labile 2-deoxysugar linkages. researchgate.net The absolute configuration of the sugar moieties can be confirmed using techniques such as induced circular dichroism (ICD) spectroscopy. researchgate.net

Molecular and Cellular Pharmacodynamics of A Methyldigoxin

Primary Molecular Targets and Binding Mechanisms of A-Methyldigoxin

The principal molecular target for this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. patsnap.compatsnap.com

This compound exhibits inhibitory action on the Na+/K+-ATPase enzyme. patsnap.compatsnap.com This enzyme is composed of α and β subunits, with multiple isoforms of the catalytic α subunit (α1, α2, α3) expressed in human cardiac tissue. pharmacologyeducation.orgnih.gov this compound has demonstrated isoform-specific binding affinities. In the absence of potassium, methyldigoxin shows a higher affinity for the α1 isoform compared to the α2 and α3 isoforms. nih.govresearchgate.net However, in the presence of potassium, which competes with cardiac glycosides for binding, the affinity of methyldigoxin for all isoforms is reduced. nih.gov

Studies have shown that different cardiac glycosides possess distinct affinity profiles for the Na+/K+-ATPase isoforms. nih.govacs.org For instance, in the absence of K+, methyldigoxin's affinity order is α1 > α3 > α2. acs.org This contrasts with digoxin (B3395198), which shows no significant isoform specificity under the same conditions. nih.gov The unique binding characteristics of this compound to different Na+/K+-ATPase isoforms may contribute to its specific pharmacological profile. nih.gov

Table 1: Binding Affinities (KD in nM) of this compound for Human Na+/K+-ATPase Isoforms

| Condition | α1β1 | α2β1 | α3β1 |

| Without K+ | Lower KD (Higher Affinity) | Higher KD (Lower Affinity) | Intermediate KD |

| With K+ | Increased KD (Lower Affinity) | Increased KD (Lower Affinity) | Increased KD (Lower Affinity) |

Note: This table provides a qualitative representation based on the finding that methyldigoxin has a higher affinity for α1 in the absence of K+ and that K+ decreases the affinity for all isoforms. nih.govresearchgate.net Quantitative KD values from the primary literature should be consulted for precise figures.

Cardiac glycosides, including this compound, are classified as allosteric inhibitors of Na+/K+-ATPase. researchgate.netgoogle.com Their binding to a site on the enzyme, distinct from the ATP or ion-binding sites, induces conformational changes that inhibit the pump's activity. researchgate.net This binding occurs on the extracellular side of the α-subunit. pharmacologyeducation.org The interaction is not covalent, meaning the drug does not permanently bind to the enzyme. google.com The inhibition of Na+/K+-ATPase by this compound leads to a cascade of downstream cellular events.

Interaction with Na+/K+-ATPase Isoforms

Downstream Cellular Signaling Cascades Initiated by this compound

The inhibition of the Na+/K+-ATPase by this compound triggers a series of downstream signaling events that ultimately mediate its physiological effects.

The inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular sodium concentration. patsnap.compatsnap.com This elevation in intracellular sodium alters the function of the sodium-calcium (Na+/Ca2+) exchanger. patsnap.comcvpharmacology.com Under normal conditions, this exchanger removes calcium from the cell. However, with increased intracellular sodium, the driving force for this exchange is reduced, leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. patsnap.comcvpharmacology.com This rise in intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect. patsnap.compatsnap.com

The interaction of cardiac glycosides with Na+/K+-ATPase can activate various protein kinase signaling cascades. While specific research on this compound's effect on the DNA damage response pathway is limited, studies on other cardiac glycosides suggest potential involvement. For instance, some cardiac glycosides have been shown to induce apoptosis in cancer cells through the activation of protein kinase Cδ (PKCδ). nih.gov Furthermore, the Na+/K+-ATPase can act as a signal transducer, with its inhibition potentially influencing pathways like the extracellular signal-regulated kinase (ERK) 1/2 and phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.net Protein kinases are crucial regulators of numerous cellular processes, including cell growth, proliferation, and death. biorxiv.org

The regulation of gene expression is a complex process that can be influenced by various intracellular signaling events. geneticeducation.co.inlibretexts.org Changes in ion concentrations and the activation of protein kinase cascades, as initiated by this compound, can lead to modifications in gene transcription. researchgate.net For example, epigenetic mechanisms like DNA methylation can be altered, leading to the silencing or activation of specific genes. wikipedia.org While direct, comprehensive studies on the global gene expression changes induced specifically by this compound in cellular models are not extensively detailed in the provided context, it is plausible that the signaling cascades it activates could ultimately impact the expression of genes involved in cellular stress responses, apoptosis, and cardiac remodeling.

Protein Kinase Pathways Affected by this compound (e.g., DNA Damage Response Pathway)

Electrophysiological Effects of this compound in Isolated Tissues and Cellular Preparations

The primary mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the sodium-potassium ATPase pump (Na+/K+ ATPase) in cardiac muscle cells. patsnap.com This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium levels. patsnap.com This rise in intracellular calcium enhances the force of myocardial contraction, a positive inotropic effect. patsnap.com

Beyond its inotropic effects, this compound also modulates the electrical properties of cardiac cells. It can influence the excitability and conduction properties of the heart, which contributes to its antiarrhythmic effects. patsnap.com Furthermore, this compound can enhance the tone of the vagus nerve, which is part of the autonomic nervous system that regulates heart function. patsnap.com This increased vagal tone results in a reduced heart rate (negative chronotropy) and a slowing of electrical impulse conduction through the atrioventricular (AV) node. patsnap.com

Studies on the closely related compound, betthis compound, in patients with paroxysmal reciprocating atrioventricular tachycardia, have shown limited effects on induced tachycardias or atrioventricular (AV) conduction during rapid atrial pacing. nih.gov However, in one of the six patients studied, a modest increase in the refractoriness of the AV node was observed within 25 minutes of intravenous administration. nih.gov

The electrophysiological effects of cardiac glycosides like digoxin have been evaluated in isolated cardiac tissues. In canine Purkinje fiber-ventricular muscle preparations, digoxin has been shown to alter the action potential by initially prolonging and then shortening its duration at slow stimulation rates. nih.gov At faster rates, no initial prolongation of the action potential duration is observed. nih.gov Digoxin can also enhance the spontaneous diastolic depolarization (phase 4 depolarization) in Purkinje fibers. nih.gov In rabbit atrioventricular (AV) node preparations, digoxin prolongs the effective and functional refractory periods. nih.gov

Cellular Uptake Mechanisms of this compound (e.g., P-glycoprotein-mediated transport)

The cellular uptake and efflux of this compound are significantly influenced by the P-glycoprotein (P-gp) transporter, an ATP-dependent efflux pump. researchgate.netnih.gov Research has demonstrated that this compound is a substrate for P-gp, which actively transports the compound out of cells. researchgate.netnih.gov This mechanism plays a crucial role in the pharmacokinetics of the drug.

Studies utilizing polarized P-glycoprotein-expressing cell lines, such as Caco-2 and L-MDR1 (LLC-PK1 cells transfected with the human MDR1 gene), have been instrumental in elucidating the role of P-gp in the transport of this compound. researchgate.netnih.gov In these in vitro models, the transport of this compound from the basolateral to the apical side of the cell monolayer is significantly greater than the transport in the opposite direction, indicating active efflux mediated by P-gp. researchgate.netnih.gov

The net transport rate of this compound in Caco-2 cells has been found to be comparable to that of digoxin. nih.gov Furthermore, the P-gp-mediated transport of this compound can be effectively inhibited by P-gp inhibitors such as PSC-833 (valspodar). researchgate.netnih.gov

A comparative study in rats examined the influence of the P-gp inhibitor verapamil (B1683045) on the intestinal efflux of digoxin and betthis compound. nih.gov While verapamil significantly reduced the intestinal efflux of digoxin, its effect on betthis compound was minimal. nih.gov This suggests potential differences in the interaction with P-gp between these two derivatives. nih.gov The intestinal efflux and absorption of betthis compound were found to be approximately 1.5-fold greater than those of digoxin, a difference attributed to its higher lipophilicity. nih.gov

Table 1: Net Transport Rates of Digitalis Glycosides in Caco-2 Cells

| Compound | Net Transport Rate (%) |

|---|---|

| This compound | 13.5 ± 4.8 |

| Digoxin | 16.0 ± 4.4 |

| Digitoxin (B75463) | 15.0 ± 3.3 |

| ß-Acetyldigoxin | 16.2 ± 1.6 |

Data from Pauli-Magnus C, et al. Naunyn Schmiedebergs Arch Pharmacol. 2001. nih.gov

Preclinical Pharmacokinetic and Metabolic Research of A Methyldigoxin

Absorption Mechanisms in In Vitro Models and Animal Systems

A-Methyldigoxin, a semisynthetic derivative of digoxin (B3395198), exhibits enhanced lipophilicity due to the addition of a methyl group. This structural modification contributes to its improved oral bioavailability compared to digoxin. vulcanchem.com Studies suggest that its absorption is rapid and almost complete when administered in a solution. nih.gov

In vitro models, such as Caco-2 cells, have been instrumental in elucidating the transport mechanisms of this compound. These studies indicate that this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter. researchgate.net The transport of this compound across Caco-2 cell monolayers shows a polarized, basal-to-apical direction, which is characteristic of P-gp substrates. This transport can be inhibited by known P-gp inhibitors. researchgate.net

Animal models have corroborated these findings. In rats, the absorption of this compound from the small intestine is influenced by P-gp. researchgate.net The co-administration of P-gp inhibitors has been shown to increase the intestinal absorption of this compound. researchgate.net The enhanced membrane permeability of this compound contributes to its superior oral bioavailability, which is estimated to be around 85-90%. vulcanchem.com

Distribution Profiles in Preclinical Animal Models (e.g., Plasma Protein Binding, Red Blood Cell Partitioning)

Following absorption, this compound undergoes distribution into various tissues. Preclinical studies have provided insights into its binding to plasma proteins and partitioning into red blood cells.

Plasma Protein Binding: this compound exhibits low plasma protein binding. In one study, it was found to be approximately 10% bound to plasma proteins. nih.gov This low level of protein binding means that a large fraction of the drug in the blood is in the unbound, pharmacologically active form. wikipedia.org The binding to plasma proteins is generally considered a reversible process. wikipedia.org

Red Blood Cell Partitioning: The partitioning of this compound between red blood cells and plasma is another important aspect of its distribution. The red blood cell-plasma water partition coefficient for this compound has been reported to be 0.9. nih.gov This suggests that the concentration of the drug in red blood cells is nearly equal to its concentration in plasma water. The partitioning into red blood cells is thought to occur via passive diffusion and is dependent on the lipophilicity of the compound. nih.gov Hemoglobin has been identified as a major binding ligand within red blood cells. nih.gov

The following table summarizes the distribution characteristics of this compound in preclinical models.

| Parameter | Value | Reference |

| Plasma Protein Binding | ~10% | nih.gov |

| Red Blood Cell-Plasma Water Partition Coefficient | 0.9 | nih.gov |

Biotransformation Pathways and Metabolite Identification of this compound

This compound undergoes several biotransformation reactions, leading to the formation of various metabolites. The primary metabolic pathways include hepatic demethylation and conjugation.

A key metabolic pathway for this compound is its demethylation in the liver to form digoxin. drugcentral.orgmedkoo.combvsalud.orgdrugcentral.orgresearchgate.net This conversion is significant as it prolongs the cardiotonic action of the drug, with digoxin itself being an active cardiac glycoside. drugcentral.orgmedkoo.combvsalud.orgdrugcentral.org Approximately 40-50% of an administered dose of this compound is converted to digoxin in the liver. vulcanchem.comresearchgate.net

In addition to demethylation, this compound and its primary metabolite, digoxin, can undergo conjugation reactions. These phase II metabolic processes result in more water-soluble compounds that are more readily excreted.

Identified metabolites in urine include glucuronide and sulfate (B86663) conjugates of this compound, digoxin, and digoxigenin (B1670575). nih.gov While only small amounts of bis- and monoglycosides are found in the urine, they are present in considerable amounts in the feces. nih.gov During the initial hours after administration, a significant portion of the radioactivity in plasma and urine can be attributed to polar conjugates. nih.gov

The following table outlines the major metabolites of this compound.

| Parent Compound | Metabolic Pathway | Metabolite | Reference |

| This compound | Hepatic Demethylation | Digoxin | drugcentral.orgmedkoo.combvsalud.orgdrugcentral.orgresearchgate.net |

| This compound | Conjugation | Glucuronide and Sulfate Conjugates | nih.gov |

| Digoxin | Conjugation | Glucuronide and Sulfate Conjugates | nih.gov |

| Digoxigenin | Conjugation | Glucuronide and Sulfate Conjugates | nih.gov |

Hepatic Demethylation to Digoxin

Excretion Routes in Animal Models

The elimination of this compound and its metabolites occurs through both renal and fecal excretion. In dogs, after single and multiple doses, the compound and its metabolites are eliminated from the body. scite.ai

In rats, biliary excretion plays a significant role in the elimination of certain compounds, and species differences in this pathway have been observed. researchgate.net Studies in healthy human subjects have shown that after intravenous administration, approximately 62.2% of the dose is excreted in the urine and 29.0% in the feces within 7 days. nih.gov After oral administration, these values are 55.2% and 28.6%, respectively. nih.gov

The renal excretion of this compound is influenced by drug transporters. researchgate.net Unchanged this compound, digoxin, and water-soluble metabolites are found in the urine. nih.gov Fecal excretion consists of a fraction of the administered dose and includes considerable amounts of bis- and monoglycosides. nih.govnih.gov

Factors Influencing Preclinical Pharmacokinetics of this compound (e.g., Species Differences, Transporter Modulation)

Several factors can influence the pharmacokinetic profile of this compound in preclinical settings.

Species Differences: The pharmacokinetics of this compound can vary between different animal species. For instance, serum protein binding differs across species, with rabbits showing the highest binding and dogs the lowest among those tested for a similar compound. researchgate.net Biliary excretion of related compounds is high in rodents like mice and rats but is predominantly via urine in other species. researchgate.net

Transporter Modulation: Efflux transporters, particularly P-glycoprotein (P-gp), play a crucial role in the pharmacokinetics of this compound. nih.govoup.commdpi.com As a substrate of P-gp, its intestinal absorption and excretion are modulated by the activity of this transporter. researchgate.net Inhibition of P-gp can lead to increased plasma concentrations of this compound. researchgate.netoup.com This is a significant factor in potential drug-drug interactions. oup.com In addition to P-gp, other transporters like the organic anion transporting polypeptide 2 (OATP2) may also be involved in the pharmacokinetics of this compound and its metabolites. jacc.org

Advanced Analytical and Bioanalytical Methodologies for A Methyldigoxin Research

Chromatographic Techniques for A-Methyldigoxin Quantification in Biological Matrices

Chromatography is the cornerstone for the selective separation and quantification of this compound from endogenous components in biological samples such as plasma, serum, and urine. The primary challenge in these analyses is achieving sufficient sensitivity and resolving the analyte from structurally similar compounds and metabolites.

UPLC-MS/MS stands as the gold-standard analytical technique for this compound quantification due to its exceptional sensitivity, specificity, and high throughput. The UPLC system utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis times and superior chromatographic resolution compared to conventional HPLC.

The separated analyte is then introduced into a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection method. In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored by the second quadrupole. This precursor-to-product ion transition is unique to the target analyte, effectively filtering out background noise and interferences from the matrix. An isotopically labeled internal standard, such as Digoxin-d3, is typically used to correct for matrix effects and variations during sample preparation and injection.

Research findings demonstrate that UPLC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range, which is essential for detailed research studies.

| Parameter | Description |

|---|---|

| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase | Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| MRM Transition (this compound) | m/z 795.5 → 649.4 (Example transition, specific values may vary) |

| MRM Transition (Internal Standard) | m/z 784.5 → 651.4 (Example for Digoxin-d3) |

| Analysis Time | Typically 2-5 minutes per sample |

Prior to the widespread adoption of LC-MS/MS, RP-HPLC coupled with Ultraviolet (UV) or fluorescence detectors was a common method for this compound analysis. In this technique, separation is achieved on a reversed-phase column (e.g., C18 or C8), where this compound is retained and separated from other compounds based on its hydrophobicity.

Detection via UV is possible due to the α,β-unsaturated lactone ring in the cardenolide structure, which exhibits a characteristic UV absorbance maximum around 220 nm. However, this method suffers from lower sensitivity and specificity compared to MS/MS. Many endogenous compounds in biological matrices also absorb at this wavelength, leading to potential interferences and elevated baselines, which complicates quantification at low concentrations. Post-column derivatization can be employed to convert the molecule into a fluorescent product, significantly improving sensitivity, but this adds complexity to the analytical setup. While still valuable for certain applications like formulation analysis, RP-HPLC-UV is less suited for bioanalytical research requiring high sensitivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Spectroscopic Approaches for this compound Structure Elucidation and Purity Assessment (e.g., IR Spectroscopy)

Spectroscopic methods are indispensable for confirming the chemical identity and assessing the purity of a reference standard of this compound. Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

An IR spectrum of this compound provides a unique molecular fingerprint. By passing infrared radiation through a sample, the bonds within the molecule absorb energy at specific frequencies, corresponding to their vibrational modes. Key absorption bands in the IR spectrum of this compound confirm its structure:

Broad O-H Stretch: A prominent band around 3400-3500 cm⁻¹ indicates the presence of multiple hydroxyl (-OH) groups on the steroid nucleus and the digitoxose (B191001) sugars.

C-H Stretches: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the alkane and methoxy (B1213986) groups.

Carbonyl (C=O) Stretch: A strong, sharp peak around 1740 cm⁻¹ is characteristic of the C=O group in the five-membered lactone ring. A secondary peak around 1770 cm⁻¹ may also be observed.

C=C Stretch: A weaker band around 1620 cm⁻¹ corresponds to the C=C double bond within the lactone ring.

C-O Stretches: A complex series of strong bands in the 1000-1200 cm⁻¹ region represents the various C-O single bonds of the ether linkages in the glycosidic structure and the alcohol groups.

The absence of unexpected peaks in the spectrum is a strong indicator of the compound's purity, while the presence of additional bands could signal impurities or degradation products.

Sample Preparation Strategies for this compound Analysis (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis of this compound from complex biological matrices. The goal is to remove interfering substances (e.g., proteins, salts, lipids) and concentrate the analyte, thereby improving the sensitivity and robustness of the analytical method.

Solid-Phase Extraction (SPE) is the most widely used and effective technique for this purpose. The methodology involves passing a pre-treated biological sample (e.g., plasma after protein precipitation) through a cartridge packed with a solid sorbent.

A typical SPE protocol for this compound includes the following steps:

Conditioning: The SPE cartridge (commonly a reversed-phase C18 or a polymer-based sorbent) is activated with a solvent like Methanol (B129727), followed by equilibration with water or a buffer.

Loading: The pre-treated biological sample is loaded onto the cartridge. This compound, being moderately hydrophobic, adsorbs onto the sorbent, while polar interferences like salts pass through.

Washing: The cartridge is washed with a weak solvent (e.g., a low-percentage aqueous Methanol solution) to remove weakly bound impurities without eluting the analyte.

Elution: this compound is eluted from the cartridge using a stronger organic solvent, such as Methanol or Acetonitrile.

This process yields a cleaner, more concentrated sample extract that is suitable for injection into an LC-MS/MS or HPLC system. Other techniques like liquid-liquid extraction (LLE) and protein precipitation (PPT) can also be used, but SPE generally provides superior cleanup and higher recovery.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning between solid and liquid phases | High recovery, excellent cleanup, high concentration factor, easily automated | Higher cost per sample, can require method development |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Good cleanup, provides a clean extract | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate |

| Protein Precipitation (PPT) | Precipitating proteins with an organic solvent (e.g., Acetonitrile) | Fast, simple, inexpensive | Poor cleanup (risk of ion suppression/matrix effects), analyte dilution |

Method Development and Validation Principles for this compound Analytical Procedures

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must undergo rigorous validation. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The validation follows internationally recognized guidelines and assesses several key performance characteristics.

The essential parameters evaluated during the validation of a bioanalytical method for this compound are:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including endogenous matrix components, metabolites, and other structurally related compounds. This is typically assessed by analyzing blank matrix samples from multiple sources.

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of this compound within a given range. This is determined by analyzing calibration standards at several concentration levels and performing a linear regression analysis.

Accuracy: The closeness of the measured concentration to the true nominal value. It is assessed by analyzing quality control (QC) samples at multiple concentrations (low, medium, high) and is expressed as the percentage of the nominal value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) and is expressed as the coefficient of variation (%CV).

Lower Limit of Quantification (LLOQ): The lowest concentration of this compound on the calibration curve that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure, calculated by comparing the analytical response of an extracted sample to the response of a non-extracted standard containing the same amount of the analyte.

Matrix Effect: The direct or indirect alteration of the analytical response due to co-eluting components from the sample matrix. It is a critical parameter in LC-MS/MS and is assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.

Stability: The chemical stability of this compound in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

A thoroughly validated method provides confidence that the data generated during research studies are scientifically sound and defensible.

Structure Activity Relationship Sar Studies of A Methyldigoxin and Analogues

Impact of Glycosidic Linkage Modifications on Molecular Activity

The glycosidic bond, which connects the sugar chain to the steroid aglycone, plays a crucial role in the activity of cardiac glycosides. wikipedia.org While the sugar moiety itself is not essential for the inhibition of Na+/K+-ATPase, the nature of the linkage significantly influences the compound's potency and pharmacokinetic properties. pharmacologyeducation.org

Studies have shown that the stereochemistry of the glycosidic linkage is a critical determinant of activity. For instance, α-oriented glycosides have been found to exhibit greater inhibitory activity compared to their β-oriented counterparts, indicating that the orientation of the sugar moiety in relation to the steroid nucleus is a key factor. nih.gov This suggests that a specific spatial arrangement is necessary for optimal interaction with the receptor site on the Na+/K+-ATPase.

Furthermore, modifications that alter the stability of the glycosidic linkage can impact the compound's duration of action. The introduction of a C-glycosidic linkage, where the sugar is connected to the steroid via a carbon-carbon bond instead of an oxygen atom, creates analogues that are resistant to cleavage by glycoside hydrolases. glycoforum.gr.jp This increased stability can lead to a more prolonged biological effect. Research on C-glycoside pseudo-glycans has demonstrated that these modifications can significantly enhance biological activities, such as antitumor effects, by preventing metabolic degradation. glycoforum.gr.jp

The type of glycosidic bond also influences how the sugar moiety interacts with the binding pocket. While O-glycosidic bonds are the most common in naturally occurring cardiac glycosides, the exploration of S-glycosides (thioglycosides) and N-glycosides has provided further insights into the SAR. wikipedia.org These modifications alter the electronic properties and hydrogen bonding capabilities of the linkage, which in turn can affect binding affinity and selectivity.

Role of the Steroid Nucleus Substituents on Pharmacological Interactions

The steroid nucleus is the foundational scaffold of cardiac glycosides and is considered the primary pharmacophoric moiety responsible for their biological activity. utoronto.caresearchgate.net Specific structural features of the steroid core are essential for high-affinity binding to the Na+/K+-ATPase. These include the cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings, which create a characteristic U-shape. pharmacologyeducation.org A hydroxyl group at the C14 position is also critical for activity. pharmacologyeducation.org

Substituents on the steroid nucleus can significantly modulate the pharmacological profile of the molecule. The presence and orientation of hydroxyl groups, for example, influence the compound's polarity and solubility, which in turn affect its absorption, distribution, and excretion. wikipedia.orgnih.gov Increasing the number of hydroxyl groups on the aglycone generally increases polarity and decreases lipid solubility. nih.gov

Modifications at various positions on the steroid rings have been shown to alter potency and selectivity. For instance, the introduction of a bulky group on the concave face of the steroid can greatly reduce activity, suggesting that this region is involved in a tight interaction with the receptor. acs.org Conversely, specific substitutions can enhance isoform selectivity. For example, while the aglycone itself does not typically discriminate between Na+/K+-ATPase isoforms, certain modifications to the steroid, in conjunction with the sugar moieties, can lead to preferential binding to specific isoforms. nih.gov

The lactone ring at the C17 position is another crucial component of the steroid nucleus. An unsaturated lactone ring is essential for the pharmacodynamic action of cardiac glycosides. pharmacologyeducation.org Modifications to this ring, such as reduction of the double bond, can lead to a significant drop in potency. acs.org The size and nature of the lactone ring also play a role, with five-membered cardenolides (like digoxin) and six-membered bufadienolides exhibiting different binding characteristics. researchgate.net

Influence of Sugar Moieties on A-Methyldigoxin's Binding Affinity and Selectivity

The sugar moiety attached at the C3 position of the steroid nucleus, while not essential for the inhibitory action itself, profoundly influences the binding affinity, selectivity, and pharmacokinetic properties of α-methyldigoxin and its analogues. pharmacologyeducation.orgmdpi.com The aglycone alone, such as digoxigenin (B1670575), has a significantly lower affinity for the Na+/K+-ATPase compared to its glycosylated form. nih.govpnas.org

The number and type of sugar residues in the glycosidic chain are critical determinants of activity. The addition of the first digitoxose (B191001) sugar to digoxigenin dramatically increases the affinity for all Na+/K+-ATPase isoforms. nih.govresearchgate.net Further addition of second and third sugar units, as in digoxin (B3395198), enhances the selectivity for the α2 and α3 isoforms over the α1 isoform. nih.govresearchgate.net However, the addition of a fourth sugar has been observed to slightly decrease affinity without affecting selectivity. nih.govresearchgate.net This suggests that an optimal length of the sugar chain exists for maximal binding and selectivity.

The specific type of sugar is also important. Sugars with a 5-methyl group, such as digitoxose and rhamnose, are associated with higher potency and α2/α3 selectivity. nih.govmdpi.com The stereochemistry of the sugar also plays a role, with L-sugars sometimes leading to increased activity compared to D-sugars. mdpi.com Modifications to the sugar residues, such as the introduction of amino groups, can further modulate activity. The position of the amino group on the sugar ring has been shown to have a dramatic effect, with 3'-amino and 4'-amino substitutions being particularly advantageous. nih.gov

The sugar moiety is thought to interact with a specific binding site on the extracellular loops of the Na+/K+-ATPase α-subunit. nih.govresearchgate.net This interaction is believed to be responsible for the observed isoform selectivity, as the amino acid sequences of these loops differ between isoforms. nih.govresearchgate.net The sugar's role appears to be to properly orient the entire molecule within the binding pocket and to provide additional stabilizing interactions. nih.gov

Table 1: Impact of Sugar Moieties on Na,K-ATPase Isoform Selectivity This interactive table summarizes the effects of different sugar modifications on the binding affinity and selectivity of cardiac glycosides for Na,K-ATPase isoforms.

| Compound | Sugar Moiety | Effect on Affinity | Effect on α2/α3 Selectivity | Reference |

| Digoxigenin | None (aglycone) | Low affinity for all isoforms | No selectivity | nih.gov |

| Digoxigenin monodigitoxoside | One digitoxose | Strong increase in affinity for all isoforms | ~2-fold selectivity for α2/α3 over α1 | nih.gov, researchgate.net |

| Digoxin | Three digitoxose sugars | Further increase in affinity | >3-fold selectivity for α2/α3 over α1 | nih.gov, researchgate.net |

| β-methyldigoxin | Methylated third digitoxose | Similar to digoxin | Similar to digoxin | nih.gov |

| Digitoxin (B75463) | Three digitoxose sugars | High affinity | High α2/α3 selectivity | nih.gov |

| Ouabain | One rhamnose | High affinity | Selectivity for α1 over α2 | nih.gov |

Rational Design Principles for Novel this compound Analogues with Modified Activities

The accumulated knowledge from SAR studies has laid the foundation for the rational design of novel α-methyldigoxin analogues with tailored pharmacological profiles. The goal of these design efforts is often to enhance therapeutic efficacy while minimizing toxicity, for example, by improving selectivity for specific Na+/K+-ATPase isoforms or by modifying pharmacokinetic properties.

One key principle in the rational design process is to consider the tripartite structure of the cardiac glycoside molecule and the distinct roles of each component. acs.org Modifications to the sugar moiety offer a promising avenue for improving selectivity and potency. Techniques like neoglycorandomization, which allows for the rapid generation of a library of analogues with diverse sugar moieties, can be employed to discover novel compounds with enhanced properties. utoronto.ca The synthesis of neoglycosides, where different sugars are attached to the aglycone, has shown that the regiochemistry of substitutions on the sugar ring can dramatically impact activity. nih.gov

Another design strategy focuses on modifying the steroid nucleus to optimize its interaction with the receptor. This can involve the introduction of specific substituents to enhance binding affinity or the alteration of the lactone ring to modulate activity. For example, the synthesis of derivatives with modified C17 side chains has been explored to create compounds with altered potency. mdpi.com

Computational modeling and molecular docking studies are increasingly being used to guide the rational design process. By simulating the interaction between a cardiac glycoside analogue and the Na+/K+-ATPase binding site, researchers can predict how specific structural modifications will affect binding affinity and selectivity. nih.gov This allows for a more targeted approach to synthesis, focusing on compounds that are most likely to have the desired properties.

The development of substrate-product analogue inhibitors, where the designed molecule mimics the transition state of the enzyme-substrate complex, is another rational design approach that has been applied in other contexts and could be relevant for designing novel Na+/K+-ATPase inhibitors. nih.gov By creating stable analogues that bind tightly to the enzyme, it may be possible to achieve highly potent and selective inhibition.

Ultimately, the rational design of new α-methyldigoxin analogues involves an iterative process of design, synthesis, and biological evaluation. By leveraging the principles derived from decades of SAR research, it is possible to create novel compounds with improved therapeutic potential.

Translational Research Insights from A Methyldigoxin Preclinical Models

Utility of A-Methyldigoxin in Establishing Disease Models (e.g., Cardiac Remodeling Models in Animals, Cancer Cell Lines)

This compound (also known as Metildigoxin), a semi-synthetic cardiac glycoside, has utility in various preclinical disease models, primarily leveraging its properties as a Na+/K+-ATPase inhibitor. wikipedia.org Its applications are most prominent in the fields of oncology and cardiology.

Cancer Cell Lines: Cardiac glycosides, including α-methyldigoxin, are subjects of extensive preclinical investigation for their potential anticancer properties. mdpi.commdpi.com These compounds have been shown to inhibit the proliferation of numerous cancer cell lines at nanomolar concentrations. nih.govsci-hub.se The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of critical cellular processes required for tumor growth. scispace.comunmc.edu For instance, studies have demonstrated that cardiac glycosides can induce apoptosis in human cancer cell lines by increasing intracellular calcium levels, activating certain enzymes like caspases, and upregulating pathways that lead to cell death. mdpi.comscispace.comunmc.edu

Research has explored the effects of various cardiac glycosides across a panel of human cancer cell lines, including those derived from breast, prostate, lung, and liver cancers, as well as leukemia. mdpi.comnih.govunmc.edu The sensitivity to these compounds can vary between different cell lines. For example, some studies have noted that androgen-dependent prostate cancer cells (LNCaP) are particularly sensitive to digitalis treatment. mdpi.com The cytotoxic effects of α-methyldigoxin and related compounds have been evaluated against various human cell lines, demonstrating their potential as tools to study cancer cell biology and screen for novel therapeutic strategies. nih.gov

Cardiac Remodeling Models in Animals: While specific studies focusing solely on α-methyldigoxin to induce cardiac remodeling are not extensively detailed in the available literature, its parent compound, digoxin (B3395198), has been used in animal models to study cardiac hypertrophy. For example, long-term administration of digoxin in trained normotensive rats was shown to induce cardiac hypertrophy. nih.gov Such studies help in understanding the structural and functional changes in the heart muscle. Animal models are crucial for investigating cardiac hypertrophy and remodeling, utilizing techniques like transverse aortic constriction (TAC) to induce pressure overload or surgical interventions to create conditions like myocardial infarction. wuxibiology.combiorxiv.orgfrontiersin.org These models allow researchers to study the cellular and molecular pathways involved in the heart's response to stress. biorxiv.orgfrontiersin.org Although α-methyldigoxin is primarily recognized for its use in heart failure, its application in preclinical models helps elucidate the broader effects of Na+/K+-ATPase inhibition on cardiac tissue. wikipedia.org In a study on Irish Wolfhounds with preclinical cardiomyopathy, methyldigoxin was used as a monotherapy, providing insights into its long-term effects in a naturally occurring disease model. liverpool.ac.uk

The table below summarizes the use of cardiac glycosides in different preclinical models.

| Model Type | Specific Model | Compound Class | Observed Effects/Application | Citations |

| Cancer | Human Cancer Cell Lines (e.g., Breast, Prostate, Lung, Leukemia) | Cardiac Glycosides (including α-methyldigoxin) | Inhibition of cell proliferation, induction of apoptosis, study of anticancer mechanisms. | mdpi.comnih.govunmc.edunih.gov |

| Cancer | Human Prostate Cancer Cell Lines (PC-3M, C4-2) | Cardiac Glycosides | Inhibition of proliferation, induction of apoptosis via increased intracellular calcium. | scispace.com |

| Cardiology | Trained Normotensive Rats | Digoxin (related compound) | Induction of cardiac hypertrophy. | nih.gov |

| Cardiology | Irish Wolfhounds with Preclinical Cardiomyopathy | Methyldigoxin | Evaluation of long-term monotherapy effects in a spontaneous disease model. | liverpool.ac.uk |

Biomarker Discovery and Validation in Preclinical this compound Studies

The discovery and validation of biomarkers are critical components of preclinical research, aiming to identify measurable indicators of a drug's effect, disease progression, or patient response. crownbio.comnih.gov In the context of α-methyldigoxin, preclinical studies focus on pharmacodynamic (PD) biomarkers that can translate to clinical settings. nih.gov

Pharmacodynamic biomarkers for cardiac glycosides often relate to their mechanism of action—the inhibition of the Na+/K+-ATPase pump. Preclinical studies may measure downstream cellular events as potential biomarkers. These can include:

Changes in intracellular ion concentrations: Monitoring alterations in intracellular sodium and calcium.

Enzyme activation: Assessing the activation of apoptotic enzymes like caspases. unmc.edu

Gene and protein expression: Analyzing changes in the expression of genes and proteins involved in cell growth, apoptosis (e.g., c-myc, bcl-2), and stress responses. unmc.edu For example, studies on cardiac hypertrophy models analyze the expression of genes like Rcan1, Tnni3, and Mybpc3 as markers of cardiac remodeling. biorxiv.org

In oncology research with cardiac glycosides, potential biomarkers include the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) and the suppression of NF-κB signaling. unmc.edufrontiersin.org The validation process for such biomarkers is multi-stepped, ensuring they are reproducible, accurately reflect the biological process of interest, and can be reliably measured. scielo.org.mx

While broad biomarker discovery efforts for cardiac glycosides are underway, specific studies detailing the discovery and validation of novel biomarkers solely from α-methyldigoxin preclinical models are limited. Research often focuses on pharmacodynamic effects like changes in heart rate and left ventricular ejection time as established markers of the drug's cardiac activity. nih.gov The challenge lies in identifying new, sensitive, and specific biomarkers that can predict therapeutic response or toxicity early in development. crownbio.com

Comparative Preclinical Pharmacology of this compound with Other Cardiac Glycosides

Preclinical studies comparing α-methyldigoxin to other cardiac glycosides, such as digoxin, digitoxin (B75463), and ouabain, reveal significant differences in their pharmacological profiles, particularly in their affinity for the Na+/K+-ATPase isoforms and their interaction with drug transporters.

Affinity for Na+/K+-ATPase Isoforms: The Na+/K+-ATPase exists in different isoforms (e.g., α1, α2, α3), and cardiac glycosides can exhibit distinct binding preferences. nih.govnih.gov One study systematically compared the affinities of five cardiac glycosides for human Na+/K+-ATPase isoforms α1β1, α2β1, and α3β1. nih.gov

Key findings include:

In the absence of potassium (K+), α-methyldigoxin showed a higher affinity for the α1 isoform compared to α2 and α3. nih.govresearchgate.net In contrast, digoxin and digitoxin showed no significant isoform-specific affinities under these conditions. nih.govresearchgate.net

Ouabain also displayed isoform specificity, but with a different pattern than α-methyldigoxin. nih.govresearchgate.net

The presence of K+ altered the binding affinities for all tested glycosides, revealing isoform specificities for digoxin and β-acetyldigoxin that were not apparent in the absence of K+. nih.govresearchgate.net

These distinct affinity profiles suggest that different cardiac glycosides may have varied pharmacological and toxicological effects based on the specific tissue expression of Na+/K+-ATPase isoforms. nih.govnih.gov

| Cardiac Glycoside | Isoform Affinity Pattern (Absence of K+) | Isoform Affinity Pattern (Presence of K+) | Reference |

| α-Methyldigoxin | α1 > α3 > α2 (Distinct Specificity) | α1 > α2 (Lowest affinity for α2 vs. others) | nih.govacs.org |

| Digoxin | No significant specificity | α2 = α3 > α1 | nih.govresearchgate.net |

| Digitoxin | No significant specificity | No significant specificity | nih.govresearchgate.net |

| β-Acetyldigoxin | No significant specificity | α1 > α3 | nih.govresearchgate.net |

| Ouabain | α1 = α3 > α2 (Distinct Specificity) | α2 > α1 > α3 (Highest affinity for α2 vs. others) | nih.govacs.org |

Interaction with P-glycoprotein (P-gp): P-glycoprotein is a transporter protein that actively pumps certain drugs out of cells, affecting their absorption and distribution. Preclinical studies using Caco-2 cell lines (a model for the intestinal barrier) have shown that not only digoxin but also digitoxin, α-methyldigoxin, and β-acetyldigoxin are substrates of P-gp. researchgate.net The net transport rates for these compounds were found to be similar, indicating that P-gp-mediated transport is a common feature among these digitalis glycosides and a key determinant of their pharmacokinetics. researchgate.net

Future Directions and Unanswered Questions in A Methyldigoxin Research

Exploration of Novel Molecular Targets Beyond Na+/K+-ATPase for A-Methyldigoxin

While the primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, emerging research on related compounds suggests that their biological activities may not be limited to this single target. The exploration of these alternative molecular interactions is a crucial frontier for α-Methyldigoxin research.

Studies on digoxin (B3395198), the parent compound of α-Methyldigoxin, have revealed its potential to interact with other cellular proteins. Molecular docking studies have suggested that digoxin may directly target Factor Inhibiting HIF-1 (FIH-1) and Nuclear Factor-kappa B (NF-κB). nih.gov Conversely, digoxigenin (B1670575), the aglycon of digoxin, is indicated to bind to Histone Deacetylase (HDAC) and Phosphoinositide 3-kinase (PI3K). nih.gov These findings strongly imply that cardiac glycosides can engage with multiple signaling pathways, influencing processes like gene transcription and cell metabolism independent of their effect on the sodium pump. nih.gov

The identification of such targets for digoxin provides a compelling rationale for investigating whether α-Methyldigoxin shares these or possesses its own unique set of secondary targets. Future research should systematically screen α-Methyldigoxin against a broad panel of cellular proteins and signaling molecules. Identifying and validating these novel targets could elucidate unexplained effects of the drug and open up entirely new avenues for its therapeutic application, particularly in diseases where pathways involving FIH-1, NF-κB, or PI3K are dysregulated. nih.gov Furthermore, some evidence suggests that digitalis-like compounds are not simple competitive ligands for Na+/K+-ATPase, hinting at more complex interactions that warrant further investigation. science.gov

Investigation into this compound's Potential in Non-Cardiovascular Research Areas (Mechanistic/Preclinical)

The cytotoxic properties and influence on fundamental signaling pathways exhibited by cardiac glycosides have spurred preclinical research into their use in non-cardiovascular diseases, most notably in oncology. The potential for α-Methyldigoxin in these new roles is a significant area for future mechanistic and preclinical studies.

Oncology: Research into digoxin has demonstrated its ability to inhibit the proliferation of cancer cells and has shown antitumor potential. nih.govresearchgate.net The mechanism is often linked to the inhibition of Na+/K+-ATPase, which is abnormally expressed in various cancers, but other targets may also play a role. researchgate.netresearchgate.net For instance, the Na+/K+-ATPase α1 subunit has been identified as a potential therapeutic target in hepatocellular carcinoma, with its overexpression noted in tumor samples compared to adjacent non-tumor tissue. researchgate.net Given that α-Methyldigoxin shares the same core structure and primary target, it is a logical candidate for anticancer research. Future preclinical studies should focus on evaluating its efficacy in various cancer cell lines and patient-derived tumor models, and on elucidating the specific molecular mechanisms that drive its cytotoxic effects in these contexts. nih.govresearchgate.net

Neurodegenerative Diseases: There is emerging interest in the neurological effects of cardiac glycosides. Notably, α-Methyldigoxin has been the subject of preclinical studies for Parkinson's disease, suggesting a potential role in modulating neurological pathways. ncats.io

Mechanistic Insights from Interaction Studies: Preclinical research has also shed light on the interaction of α-Methyldigoxin with other biological systems, such as the nitric oxide (NO) system. researchgate.net Studies investigating the reversal of α-Methyldigoxin-induced arrhythmias by the pentadecapeptide BPC 157 have pointed to a relationship with the NO-system, offering deeper insight into the compound's complex biological effects. researchgate.net

| Research Area | Rationale / Preclinical Findings | Potential Mechanisms to Investigate | Relevant Citations |

|---|---|---|---|

| Oncology | The parent compound, digoxin, shows antitumor potential. The Na+/K+-ATPase α1 subunit is overexpressed in some cancers. | Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways (e.g., NF-κB, PI3K). | nih.govresearchgate.netresearchgate.net |

| Neurodegenerative Disorders | Preclinical studies have been conducted for Parkinson's disease. | Modulation of neuronal ion homeostasis, effects on neuroinflammation, interaction with neurological signaling pathways. | ncats.io |

| Inflammatory Conditions | Known interactions with key signaling molecules like NF-κB suggest a potential role in modulating inflammation. | Inhibition of pro-inflammatory cytokine production, modulation of immune cell function. | nih.gov |

Development of Advanced In Vitro and Ex Vivo Models for this compound Studies

To effectively probe the novel targets and non-cardiovascular potential of α-Methyldigoxin, researchers must move beyond traditional two-dimensional (2D) cell cultures. The development and application of advanced in vitro and ex vivo models that more accurately replicate human physiology are paramount. lek.comnih.gov These models offer the potential for more predictive data on both efficacy and toxicity before moving into later-stage studies. lek.com

Advanced models include organoids, spheroids, and organ-on-a-chip (OOC) systems. researchgate.netdergipark.org.tr These three-dimensional (3D) structures can be grown from stem cells and self-organize into organ-like structures, mimicking the multicellular complexity and microenvironment of human tissues far better than 2D cultures. dergipark.org.tr For cardiovascular research, engineered heart tissues (EHT) can be used to study the compound's effects on cardiac physiology and predict cardiotoxicity with greater accuracy. nih.gov For oncology research, patient-derived cancer organoids can be used to test the efficacy of α-Methyldigoxin on individual tumors, paving the way for personalized medicine. dergipark.org.tr

Furthermore, multi-organ-on-a-chip systems, such as a gut-liver-on-a-chip, can be used to study the metabolism and potential organ-specific toxicity of α-Methyldigoxin in a more integrated physiological context. nih.govnih.gov The adoption of these sophisticated models will be critical for generating human-relevant data and refining our understanding of α-Methyldigoxin's biological activities. nih.govresearchgate.net

| Model Type | Description | Advantages for this compound Research | Limitations | Relevant Citations |

|---|---|---|---|---|

| Traditional 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, low cost, well-established protocols. | Poorly mimics in vivo tissue architecture and cellular interactions, less predictive of human response. | lek.comdergipark.org.tr |

| Organoids / Spheroids | Self-organizing 3D cell aggregates grown from stem cells or patient tissue. | More accurately represents tissue-specific structure, cell-cell interactions, and physiological responses. Enables personalized medicine research using patient-derived organoids. | Can be more costly and lower-throughput than 2D models; may lack vascularization. | researchgate.netdergipark.org.trnih.gov |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the activities and mechanics of a human organ. | Allows for the study of multi-organ interactions (e.g., metabolism in the liver, absorption in the gut), provides precise control over the microenvironment. | Technological complexity, challenges in standardization and widespread adoption. | lek.comnih.govresearchgate.net |

| Engineered Heart Tissue (EHT) | 3D cardiac muscle constructs that mimic native heart tissue. | Specifically designed for cardiovascular research; allows for consistent prediction of cardiotoxic effects and study of contractile function. | Highly specialized; may not be suitable for non-cardiovascular investigations. | nih.gov |

Methodological Advancements in this compound Research (e.g., Omics Approaches, Computational Modeling)

Future research on α-Methyldigoxin must integrate modern high-throughput methodologies to analyze its effects at a systems level. The use of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive snapshot of the molecular changes induced by the compound within a cell or tissue. mdpi.com This approach can help identify novel biomarkers, uncover mechanisms of action, and reveal unexpected off-target effects. mdpi.comfrontiersin.org

Complementing these experimental techniques is the increasing power of computational modeling. numberanalytics.com Approaches like quantitative structure-activity relationship (QSAR) analysis and machine learning can analyze large datasets to predict the biological activities and potential toxicity of compounds. mdpi.com For instance, the docking scores of digoxin and its derivatives have been shown to correlate with their cytotoxicity, indicating the potential of these in silico methods to predict the anticancer efficacy of related cardiac glycosides. nih.gov

The synergy between omics data and computational models is particularly powerful. frontiersin.orgnih.gov By integrating multi-omics data into machine learning or network-based models, researchers can generate more accurate predictions about drug responses and systematically design experiments to test new hypotheses. nih.govinserm.fr For α-Methyldigoxin, these advanced methodologies can accelerate the discovery of novel targets, aid in the exploration of its utility in non-cardiovascular diseases like cancer, and provide a deeper, more integrated understanding of its pharmacological profile. mdpi.comfrontiersin.org

Q & A

Q. How should researchers integrate multi-omics data to elucidate this compound's long-term effects?

- Methodological Answer :

- Transcriptomics/Proteomics : Pair RNA-seq with LC-MS/MS to identify dysregulated pathways (e.g., calcium signaling) in chronic exposure models. Use pathway enrichment tools (e.g., DAVID) for analysis .

- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate omics layers with phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.